3-Hydroxy-4-methylpentanoic acid IUPAC name and synonyms
3-Hydroxy-4-methylpentanoic acid IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylpentanoic acid, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is critical for its unambiguous identification in research and development. 3-Hydroxy-4-methylpentanoic acid is a chiral molecule, and its properties can be specific to its stereoisomers.
The systematic IUPAC name for this compound is 3-hydroxy-4-methylpentanoic acid .[1][2] Due to the presence of a hydroxyl group at the beta-carbon relative to the carboxyl group, it is also classified as a β-hydroxy acid. The structure consists of a five-carbon pentanoic acid backbone with a hydroxyl (-OH) group on the third carbon and a methyl (-CH₃) group on the fourth carbon.
Common synonyms and alternative names for this compound include:
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β-Hydroxyisocaproic acid[2]
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3-hydroxy-4-methylvaleric acid
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3-Hydroxy-isocapronsaure
The presence of a chiral center at the third carbon gives rise to two enantiomers: (R)-3-hydroxy-4-methylpentanoic acid and (S)-3-hydroxy-4-methylpentanoic acid. The "(R)" or "(S)" designation specifies the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxy-4-methylpentanoic acid is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxy-4-methylpentanoic acid | --INVALID-LINK--[1][2] |
| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK--[1][2] |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK--[1][2][3] |
| CAS Number | 5980-21-2 (for the racemic mixture) | --INVALID-LINK--[1][2] |
| 77981-87-4 (for the R-enantiomer) | --INVALID-LINK--[3] | |
| Canonical SMILES | CC(C)C(CC(=O)O)O | --INVALID-LINK--[1][2] |
| InChI | InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | --INVALID-LINK--[1][2] |
| InChIKey | BOAHYOWLXYZJSN-UHFFFAOYSA-N | --INVALID-LINK--[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-hydroxy-4-methylpentanoic acid are crucial for its application in research. Below are representative protocols.
Chemical Synthesis: Asymmetric Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic Acid
This protocol is adapted from a procedure published in Organic Syntheses, which details an asymmetric aldol (B89426) reaction.
Materials and Equipment:
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A four-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.
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Dry tetrahydrofuran (B95107) (THF)
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n-Butyllithium in hexane (B92381)
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Chiral auxiliary (e.g., (R)-(+)-1,1,2-triphenyl-1,2-ethanediol derivative)
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Hydrochloric acid (6 N)
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Chloroform
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Magnesium sulfate (B86663)
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Potassium hydroxide (B78521)
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Rotary evaporator
Procedure:
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Preparation of the Lithium Enolate: The air in the reaction flask is replaced with nitrogen. Dry THF and diisopropylamine are introduced into the flask. The mixture is cooled to -78°C, and a solution of n-butyllithium in hexane is added with stirring. The cooling bath is then replaced with an ice bath, and stirring is continued for 30 minutes to form lithium diisopropylamide (LDA).
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Formation of the Chiral Enolate: The solution is re-cooled to -78°C, and the chiral auxiliary ester dissolved in THF is added dropwise.
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Aldol Reaction: Freshly distilled isobutyraldehyde is added slowly to the chiral enolate solution at -78°C. The reaction mixture is stirred vigorously.
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Hydrolysis of the Chiral Auxiliary: After the reaction is complete, the mixture is warmed, and a solution of potassium hydroxide in methanol and water is added. The mixture is refluxed for 3 hours to hydrolyze the ester.
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Extraction and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous layer is acidified to pH 2.5 with 6 N hydrochloric acid and extracted multiple times with chloroform. The combined organic layers are dried over magnesium sulfate and concentrated in a rotary evaporator. The resulting crude product is further purified to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid.
Note: The optical purity of the final product should be determined, for instance, by NMR shift measurements on its methyl ester.
Analytical Method: Quantification by LC-MS/MS
This is a general workflow for the quantitative analysis of 3-hydroxy-4-methylpentanoic acid in biological matrices, such as plasma, based on established methods for similar short-chain organic acids.
Materials and Equipment:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
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C18 reversed-phase HPLC column
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Microcentrifuge
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Vortex mixer
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Internal standard (e.g., a stable isotope-labeled analog)
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Acetonitrile (B52724) or methanol for protein precipitation
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Formic acid
Procedure:
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Sample Preparation (Protein Precipitation):
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Thaw frozen plasma samples at room temperature.
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Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
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Add an appropriate internal standard.
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Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
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Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
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Quantification: Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. Determine the concentration of 3-hydroxy-4-methylpentanoic acid in the samples by interpolating their peak area ratios against the calibration curve.
Biological Pathways and Relationships
3-Hydroxy-4-methylpentanoic acid is linked to the catabolism of branched-chain amino acids, particularly L-leucine. In some engineered microorganisms, it can be biosynthesized from precursors derived from central metabolism.
Biosynthetic Pathway in Engineered E. coli
In metabolically engineered Escherichia coli, 3-hydroxy-4-methylpentanoic acid can be produced by providing isobutyrate and acetyl-CoA as precursors. This involves the condensation of isobutyryl-CoA and acetyl-CoA to form a β-ketoacyl-CoA intermediate, which is subsequently reduced to the final product.
Caption: Simplified biosynthetic pathway of 3-Hydroxy-4-methylpentanoic acid.
